Hexadecylbetaine

概要

説明

Cetyl betaine is a type of inner salt formed within a compound having both acidic and basic (alkaline) properties[“]. It is a surface-active agent, or surfactant, that has many uses in skin care and hair care products[“]. As a mild cleansing agent, it helps trap dirt to make it easier to rinse away[“].

Cetyl betaine has been studied for its safety and efficacy in cosmetics. These ingredients are to function as hair and skin conditioning agents, antistatic agents, surfactants-cleansing agents, and viscosity-increasing agents in cosmetic products[“].

Cetyl betaine were safe as cosmetic ingredients in the present practices of use and concentration, when formulated to be nonirritating[“].

In a study examining the effects of cetyl betaine on skin barrier function in hairless mouse skin in vitro, it was found that cetyl betaine partitioned into the skin but slowed transfer to the receptor phase[“].

Synthetic Analysis

Cetyl betaine is a quaternary ammonium compound used in cosmetics and personal care products[“].

Reaction Equation:

The synthesis of cetyl betaine involves the esterification of cetyl alcohol (hexadecanol) with glycine betaine (trimethylglycine). The reaction equation is as follows:Cetyl Alcohol+Glycine Betaine→Cetyl Betaine+Water

Reaction Conditions:

The esterification typically occurs under acidic conditions using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

Elevated temperature (around 80-100°C) facilitates the reaction.

Reaction Steps:

Cetyl alcohol reacts with glycine betaine to form cetyl betaine and water.

The reaction proceeds via nucleophilic substitution of the hydroxyl group in cetyl alcohol by the trimethylammonium group in glycine betaine.

Reaction Mechanism:

The mechanism involves protonation of the alcohol oxygen in cetyl alcohol, followed by attack of the glycine betaine nitrogen on the carbocation formed. This leads to the formation of the ester bond.

Safety and Environmental Considerations:

Safety: Cetyl betaine is generally considered safe for cosmetic use. However, safety assessments should be conducted to ensure no adverse effects.

Environmental Impact: Betaine esters are biodegradable and pose minimal environmental risk[“].

Molecular Structure

Atomic Arrangement:

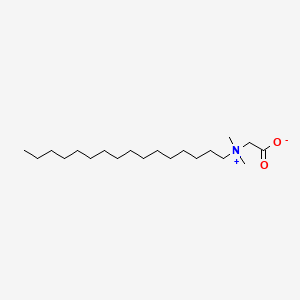

Cetyl betaine (chemical formula: C~20~H~41~NO~2~) consists of carbon(C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

The arrangement of atoms in cetyl betaine follows its molecular formula, with 20 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms[“].

Bonding Types:

The chemical bonds in cetyl betaine include:

Single covalent bonds (sigma bonds) between carbon and hydrogen atoms.

A double bond (pi bond) between the nitrogen and oxygen atoms in the quaternary ammonium group.

Ionic bonds between the positively charged nitrogen (N+) and the negatively charged oxygen (O-) in the acetate group[“].

Geometry:

Cetyl betaine has a tetrahedral geometry around the nitrogen atom due to its quaternary ammonium structure.

The carbon chain (cetyl group) is linear, while the acetate group is planar[“].

Electron Cloud Distribution:

The electron cloud distribution is influenced by the arrangement of atoms and bonds.

The positively charged nitrogen atom (N+) attracts electrons, creating localized electron density around it.

Stereochemistry:

Cetyl betaine does not exhibit stereoisomerism because all its substituents are identical.

There are no chiral centers, so no enantiomers or diastereomers exist.

Resonance Structures:

Cetyl betaine does not have significant resonance structures due to its simple quaternary ammonium and acetate groups.

The positive charge on the nitrogen atom remains localized.

作用機序

Target of Action:

Cetyl betaine primarily acts on cellular membranes and lipid interfaces.

Its main target is the lipid bilayer, which includes cell membranes and other lipid-rich structures[“].

Mode of Action:

Cetyl betaine is a quaternary ammonium compound with a hydrophobic tail (cetyl group) and a hydrophilic head (betaine group).

Interaction with Lipid Bilayers:

The hydrophobic tail inserts into the lipid bilayer, disrupting its structure.

The hydrophilic head interacts with water molecules at the lipid-water interface.

This dual interaction modifies the membrane properties, affecting fluidity and permeability.

Disruption of Microorganisms:

Cetyl betaine disrupts microbial cell membranes, leading to leakage of intracellular components.

It affects both Gram-positive and Gram-negative bacteria, as well as fungi.

The positively charged quaternary ammonium group interacts with negatively charged microbial surfaces.

Surfactant Properties:

Cetyl betaine acts as a surfactant, reducing surface tension at interfaces.

It enhances wetting and emulsification properties in cosmetic and cleaning products[“].

Result of Action:

Antimicrobial Effects:

Cetyl betaine’s disruption of microbial membranes leads to cell death.

It is used in personal care products (shampoos, body washes) for its mild antimicrobial properties.

Enhanced Emulsification:

In cosmetic formulations, cetyl betaine improves the stability of oil-in-water emulsions.

It helps blend oil and water phases, creating smooth and creamy textures.

Hydration and Conditioning:

Cetyl betaine contributes to skin hydration and hair conditioning.

It reduces static charge and enhances combability[“].

Action Environment:

Cetyl betaine’s action is influenced by pH, temperature, and other formulation components.

Optimal performance occurs within specific pH ranges (usually slightly acidic to neutral).

Stability may be affected by extreme pH or high temperatures[“].

Physical Properties

State:

Cetyl betaine is a liquid at standard temperature and pressure (STP).

It exists as a colorless to pale yellow liquid[“].

Color and Appearance:

Color: Cetyl betaine is typically colorless or has a pale yellow hue.

Appearance: It appears as a clear liquid, and its surface is smooth.

Density:

The density of cetyl betaine is approximately 341.58 g/mol[“].

Solubility:

Cetyl betaine is soluble in water.

Its hydrophilic head interacts favorably with water molecules, allowing it to dissolve.

Chemical Properties

Chemical Reaction Types:

Cetyl betaine can participate in various chemical reactions, including:

Esterification: It can react with carboxylic acids or acid chlorides to form esters.

Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield cetyl alcohol and betaine.

Quaternization: The positively charged nitrogen can react with alkyl halides to form quaternary ammonium salts.

Reactivity:

With Oxygen: Cetyl betaine is relatively stable in the presence of oxygen.

With Water: It is soluble in water and does not react violently with it.

With Acid: It can undergo acid-catalyzed hydrolysis.

With Base: It reacts with strong bases to form betaine salts.

With Other Substances: Its reactivity depends on the specific reaction conditions.

Redox Property:

Cetyl betaine is not a strong oxidizing or reducing agent.

It does not readily participate in redox reactions.

Acidity and Alkalinity:

Cetyl betaine is an amphiprotic compound.

It can act as both an acid (donating a proton) and a base (accepting a proton).

In water, it forms a betaine structure with a positively charged nitrogen and a negatively charged oxygen.

Stability:

Cetyl betaine is generally stable under normal conditions.

It may decompose at high temperatures or extreme pH values.

Stability is influenced by formulation and storage conditions.

Toxicity:

Cetyl betaine is considered low in toxicity.

It is commonly used in personal care products without adverse effects.

Biochemical Properties

Cetyl betaine, also known as N,N,N-trimethylglycine, is a small molecule found in diverse organisms from bacteria and plants to animals. It plays a pivotal role in numerous biochemical pathways, including the methionine cycle. As a methyl donor, it enables the conversion of the toxic metabolite homocysteine into methionine[“]. It also functions as an osmolyte, protecting cells against osmotic pressure[“].

Cellular Effects: Betaine has been shown to have beneficial effects on cells. For instance, betaine supplementation to CCl4-injected rats significantly reduced hepatic lipidosis and reduced the toxic effects of CCl4 on cell organelles[“]. Betaine supplementation also alleviated CCl4-induced fibrosis by inhibiting lipid peroxidation and hepatic inflammation[“].

Molecular Mechanism: At the molecular level, betaine modulates the GABA uptake by GAT1 (SLC6A1), the predominant GABA transporter in the central nervous system[“]. This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by betaine impedes the swift transition of the transporter to the inward conformation[“]. Betaine has a dual role in GAT1: at mM concentration acts as a slow substrate, and at µM as a temporal blocker of GABA[“].

Time Effect: The effect of cetyl betaine can change over time. For instance, in formulations, the selection of cetyl betaine can alter viscosity, foam, and feel of formulated products[“]. This is a major way that a formulator may affect product performance over time[“].

科学的研究の応用

Metabolism and Health Benefits:

Overview: Cetyl betaine is a non-essential amino acid found in various natural sources, including beets, spinach, and whole grains.

Health-Promoting Attributes: Research suggests that cetyl betaine may offer several health benefits:

Homocysteine Remethylation: It contributes to the remethylation of homocysteine, potentially reducing cardiovascular risk[“].

Cholesterol Levels: Studies indicate a decrease in plasma homocysteine and LDL cholesterol levels with betaine supplementation[“].

Functional Foods: Cetyl betaine is gaining popularity as an ingredient in functional foods due to its demonstrated health effects.

Microbial Biotechnology:

Stress Protection: Betaine acts as a stress protectant for microbial strains during fermentation processes.

Methyl Donor: It serves as a methyl donor for biosynthesis of complex compounds like lysine, pyruvate, and vitamin B12[“].

Liver Health:

Fatty Liver Disease: Betaine prevents and attenuates metabolic-associated fatty liver disease progression.

Neuroprotection and Cardiovascular Health: It also preserves myocardial function and prevents pancreatic steatosis[“].

Antioxidant and Anti-Inflammatory Properties:

Betaine attenuates oxidative stress, endoplasmic reticulum stress, and inflammation.

These properties may contribute to its potential role in preventing chronic diseases[“].

Cancer Research:

Some studies suggest that betaine may play a role in cancer prevention.

Its impact on cancer development is an area of ongoing investigation.

Industrial:

Betaine is used in cosmetics, personal care products, and pharmaceuticals due to its moisturizing and emulsifying properties.

It can also enhance the stability of proteins and enzymes in various formulations[“].

Product Comparison

Cetyl betaine,Cocamidopropyl betaine and Cetrimonium bromide: Similarities and Differences of Organic Compounds

Similarities

Chemical Group: All three compounds belong to the class of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid[“][“][“].

Physical State: All three compounds are typically found in liquid form[“][“][“].

Applications: All three compounds are used in personal care products due to their surfactant properties[“][“][“]. Cetyl betaine and Cocamidopropyl betaine are used extensively in shampoos, bubble baths, and other cleansing products[“]. Cetrimonium bromide is used as an antiseptic and can be found in many household products such as shampoos and cosmetics[“].

Reactivity: All three compounds can alter the viscosity, foam, and feel of formulated products, which is a major way that a formulator may affect product performance[“].

Differences

Structure

Cetyl betaine is derived from cetyl dimethyl amine and is an alkyl betaine[“].

Cocamidopropyl betaine (CAPB) is a mixture of closely related organic compounds derived from coconut oil and dimethylaminopropylamine[“].

Cetrimonium bromide, also known as cetyltrimethylammonium bromide, is a quaternary ammonium surfactant with a condensed structural formula [(C 16 H 33)N(CH 3) 3]Br[“].

Foaming Properties

Cetyl betaine has the second highest density of foam after Lauramidopropyl Betaine and has the longest sustained foam[“].

Cocamidopropyl betaine has the highest overall foam height but the least stable, quickest flash foam[“].

Applications

Cetyl betaine is used in personal care products due to its surfactant properties[“].

Cocamidopropyl betaine is used extensively in shampoos, bubble baths, and other cleansing products[“].

Cetrimonium bromide is used as an antiseptic and can be found in many household products such as shampoos and cosmetics[“].

Derived From

Cetyl betaine is derived from cetyl dimethyl amine[“].

Cocamidopropyl betaine is derived from coconut oil and dimethylaminopropylamine[“].

Cetrimonium bromide does not have a natural derivative and is a synthetic compound[“].

Related Small Molecules

Cetyl palmitate,Xylosucrose,(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate,Allantoxanamide,2-Amino-3-bromo-5-fluoropyridine,Dirhodium tetraacetate,3-Chloro-2,4-difluorobenzoic acid,Maltotriitol,11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester,Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate,G3-CNP ,2,5-Dibromothiazole,5-Aminoindazole

Common Problem

Some frequently asked questions about Cetyl betaine

Is cetyl betaine safe?

No significant toxic effects were observed in rats that received up to 0.35 g/kg/day cetyl betaine in a 91-day oral study[“].

What is the formula for cetyl betaine?

C20H41NO2

将来の方向性

Future research directions for cetyl betaine encompass a wide range of areas, from cardiovascular and renal health to athletic performance, liver disease, molecular mechanisms, mitochondrial function, and pharmacokinetics. These areas present opportunities for deepening our understanding of betaine's biochemical properties and health benefits.

Cardiovascular Health: Continued research into the impact of betaine on cholesterol levels is critical, as Zawieja, Zawieja, and Chmurzyńska (2019) indicated that betaine supplementation might moderately increase total cholesterol levels, impacting cardiovascular health (Zawieja et al., 2019).

Renal Function Improvement: Liu et al. (2013) showed that betaine improves kidney function in hyperuricemic mice, suggesting further investigation into its renal protective effects (Liu et al., 2013).

Body Composition and Athletic Performance: Future research can build upon the work of Cholewa, Guimarães‐Ferreira, and Zanchi (2014), who reviewed betaine's potential in promoting adiposity reductions and lean mass gains (Cholewa et al., 2014).

Liver Health: Abdelmalek et al. (2001) found significant improvement in nonalcoholic steatohepatitis with betaine, paving the way for more extensive studies on liver diseases (Abdelmalek et al., 2001).

Molecular Mechanisms and Pathway Analysis: Understanding the specific molecular pathways and mechanisms through which betaine exerts its effects, such as its role in the methionine cycle and its impact on miRNA expression in kidney function, as described by Hussein and Al-Dalain (2021).

Mitochondrial Function and Oxidative Stress: Research by Heidari et al. (2018) into betaine's role in regulating mitochondrial function and counteracting oxidative stress in hepatic injury models could be expanded to other tissues and conditions (Heidari et al., 2018).

Pharmacokinetics and Bioavailability: Schwab et al. (2006) highlighted the need for more detailed understanding of betaine's pharmacokinetics and bioavailability in different physiological conditions and populations (Schwab et al., 2006).

特性

IUPAC Name |

2-[hexadecyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20(22)23/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIOVYZMKITKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027298 | |

| Record name | 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

693-33-4 | |

| Record name | Cetyl betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Carboxymethyl)-N,N-dimethyl-1-hexadecanaminium hydroxide, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)hexadecyldimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E945X08YA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。